2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Overview
Description
2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a heterocyclic compound that features both a triazole ring and an isoindole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Isoindole Ring: This step often involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under controlled conditions.
Coupling of the Two Rings: The final step involves coupling the triazole and isoindole rings through a suitable linker, often under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more complex structures.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Various substitution reactions can be performed on the triazole or isoindole rings to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the design of new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or mechanical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The isoindole ring can provide additional binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring are widely studied for their biological activity.
Isoindole Derivatives: Compounds with the isoindole ring are known for their unique chemical properties and applications in materials science.
Uniqueness
2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is unique due to the combination of the triazole and isoindole rings in a single molecule. This dual-ring structure imparts a combination of chemical properties that are not found in compounds containing only one of these rings. This makes it a valuable scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c15-8-6-3-1-2-4-7(6)9(16)14(8)10-11-5-12-13-10/h5-7H,1-4H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAKXEQHXKYOOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=NC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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